2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid
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Overview
Description
2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid is an organic compound with the molecular formula C10H9NO7. It is characterized by the presence of a formyl group, a methoxy group, and a nitro group attached to a phenoxy acetic acid backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid typically involves the reaction of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde with methyl 2-bromoacetate. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromoacetate, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: 2-(2-Carboxy-6-methoxy-4-nitrophenoxy)acetic acid.
Reduction: 2-(2-Formyl-6-methoxy-4-aminophenoxy)acetic acid.
Substitution: Various substituted phenoxy acetic acids depending on the nucleophile used.
Scientific Research Applications
2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can lead to the modulation of biological pathways, making the compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid
- 2-(2-Formyl-4-nitrophenoxy)acetic acid
- 4-(2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl)butanoic acid
Uniqueness
2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic ring influences its chemical behavior, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(2-formyl-6-methoxy-4-nitrophenoxy)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO7/c1-17-8-3-7(11(15)16)2-6(4-12)10(8)18-5-9(13)14/h2-4H,5H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPOLKGDNZXQPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC(=O)O)C=O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394967 |
Source
|
Record name | 2-(2-formyl-6-methoxy-4-nitrophenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25672-31-5 |
Source
|
Record name | 2-(2-formyl-6-methoxy-4-nitrophenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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